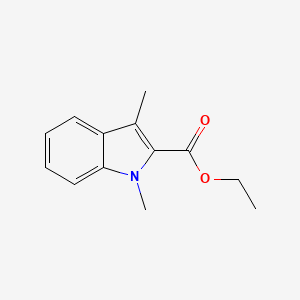

ethyl 1,3-dimethyl-1H-indole-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,3-dimethylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-16-13(15)12-9(2)10-7-5-6-8-11(10)14(12)3/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBKNBNJZLQOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406454 | |

| Record name | Ethyl 1,3-dimethylindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61838-90-2 | |

| Record name | Ethyl 1,3-dimethylindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 1,3 Dimethyl 1h Indole 2 Carboxylate and Analogues

Classical Indole (B1671886) Synthesis Approaches and Their Adaptations

The foundational methods of indole synthesis, many developed over a century ago, remain relevant in modern organic chemistry. These reactions provide robust pathways to the indole scaffold from simple starting materials.

The Nenitzescu indole synthesis, first reported by Costin Nenițescu in 1929, is a chemical reaction that forms 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.org The mechanism involves a sequence of a Michael addition, a nucleophilic attack by the enamine, and an elimination step. wikipedia.org This method is particularly valuable for creating the 5-hydroxyindole skeleton, which is a key structural feature in biochemically important molecules like the neurotransmitter serotonin (B10506) and the non-steroidal anti-inflammatory drug indometacin. wikipedia.org

While the Nenitzescu synthesis is a powerful tool, its primary utility is the production of 5-hydroxyindoles. researchgate.netorganicreactions.org Therefore, it is not a direct or common method for synthesizing non-hydroxylated analogues such as ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Adaptation for such a target would require starting materials that deviate significantly from the classical Nenitzescu reactants.

| Nenitzescu Synthesis Overview | |

| Starting Materials | Benzoquinone, β-Aminocrotonic esters wikipedia.org |

| Key Conditions | Typically performed in a polar solvent wikipedia.org |

| Product Type | 5-Hydroxyindole derivatives wikipedia.orgresearchgate.net |

| Relevance to Target | Low; primarily for hydroxylated indoles. |

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest and most reliable methods for producing indoles. wikipedia.org The reaction involves treating a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov The process is catalyzed by Brønsted acids like HCl and H₂SO₄ or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.orgnih.gov A subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the elimination of ammonia, yields the aromatic indole ring. wikipedia.orgnih.gov

This method is highly adaptable for the synthesis of indole-2-carboxylates. For instance, the reaction of pyruvic acid phenylhydrazone, catalyzed by zinc chloride, can produce indole-2-carboxylic acid. orgsyn.org To construct an analogue of the target compound, one could react an appropriately substituted phenylhydrazine (like N-methylphenylhydrazine) with a β-keto ester (like ethyl pyruvate) to generate the desired 1-methyl-indole-2-carboxylate framework. thermofisher.com

| Fischer Synthesis Overview | |

| Starting Materials | Phenylhydrazine, Aldehyde or Ketone wikipedia.org |

| Key Conditions | Acidic (Brønsted or Lewis acids) wikipedia.orgnih.gov |

| Product Type | Substituted indoles |

| Relevance to Target | High; adaptable by choosing appropriate hydrazine (B178648) and carbonyl precursors to yield indole-2-carboxylates. orgsyn.orgthermofisher.com |

The Reissert indole synthesis is a well-established method designed specifically to produce indole-2-carboxylates and their corresponding acids. wikipedia.org The reaction begins with the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.org This step yields an ethyl o-nitrophenylpyruvate intermediate. wikipedia.orgresearchgate.net The subsequent step is a reductive cyclization of this intermediate, often using zinc in acetic acid or other reducing agents like ferrous sulfate, to form the indole-2-carboxylic acid or its ester. wikipedia.orgresearchgate.net The resulting indole-2-carboxylic acid can be decarboxylated by heat to yield the parent indole if desired. wikipedia.org This method provides a direct and efficient route to the indole-2-carboxylate (B1230498) core structure.

| Reissert Synthesis Overview | |

| Starting Materials | o-Nitrotoluene, Diethyl oxalate wikipedia.org |

| Key Conditions | 1. Base (e.g., Potassium ethoxide); 2. Reductive cyclization (e.g., Zn/Acetic Acid) wikipedia.orgresearchgate.net |

| Product Type | Indole-2-carboxylic acid or ester wikipedia.org |

| Relevance to Target | Very High; directly yields the target indole-2-carboxylate scaffold. |

Several other classical methods provide access to the indole nucleus, though their suitability for producing the specific substitution pattern of this compound varies.

Bartoli Indole Synthesis : This reaction produces substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.org It is a highly effective method for synthesizing 7-substituted indoles, a class of compounds that can be difficult to access through other means. wikipedia.orgresearchgate.net The reaction requires three equivalents of the Grignard reagent when starting from a nitroarene. wikipedia.orgonlineorganicchemistrytutor.com

Hemetsberger Indole Synthesis : This is a particularly relevant method as it directly yields indole-2-carboxylic esters. wikipedia.orgsynarchive.com The process involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which is typically prepared via a Knoevenagel condensation of an aromatic aldehyde with ethyl azidoacetate. wikipedia.orgresearchgate.netrsc.org Despite the potential hazards of using azides, the reaction is often high-yielding. wikipedia.org

Bischler-Möhlau Indole Synthesis : This method forms a 2-aryl-indole from the reaction of an α-bromo-acetophenone with an excess of aniline (B41778). wikipedia.org Due to its propensity to yield 2-aryl substituted products, it is not the ideal choice for synthesizing the target compound, which is alkyl-substituted at the 2-position. wikipedia.orgresearchgate.net

Madelung Synthesis : This reaction involves the intramolecular cyclization of N-phenylamides using a strong base at very high temperatures (200–400 °C). wikipedia.org The vigorous conditions required limit its application, and it is generally used for preparing 2-alkinylindoles. wikipedia.orgresearchgate.net

Larock Indole Synthesis : This palladium-catalyzed reaction is a modern method and will be discussed in section 2.2.1. wikipedia.org

| Overview of Other Classical Syntheses | |

| Method | Starting Materials |

| Bartoli | o-Substituted nitroarene, Vinyl Grignard reagent wikipedia.org |

| Hemetsberger | 3-Aryl-2-azido-propenoic ester wikipedia.orgsynarchive.com |

| Bischler-Möhlau | α-Bromo-acetophenone, Aniline wikipedia.org |

| Madelung | N-Phenylamide wikipedia.org |

Modern Catalytic Approaches for Indole-2-carboxylate Synthesis

Modern synthetic chemistry has introduced powerful catalytic systems that offer milder conditions, greater functional group tolerance, and novel pathways for indole ring construction.

Palladium catalysis has become a cornerstone of modern organic synthesis, and its application to indole formation is extensive. These methods often provide high efficiency and regioselectivity.

Larock Indole Synthesis : First reported by Richard C. Larock in 1991, this reaction is a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.orgsynarchive.comub.edu The reaction mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) species, coordination and insertion of the alkyne, and subsequent reductive elimination to form the indole ring and regenerate the catalyst. wikipedia.orgub.edu The versatility of this reaction allows for the synthesis of a wide variety of indole derivatives. wikipedia.org

Palladium-Catalyzed Aerobic C-H Amination : More recent developments include the direct oxidative C-H amination to form the indole ring. One such strategy involves the palladium-catalyzed aerobic cyclization of 2-acetamido-3-aryl-acrylates. nih.govfigshare.com This intramolecular reaction uses molecular oxygen as the terminal oxidant, representing a green and efficient approach. nih.gov The process directly yields 1-acetyl indole-2-carboxylates, which can be easily deacetylated to provide the corresponding indole-2-carboxylates. nih.govfigshare.com This method demonstrates excellent applicability to a diverse range of electron-rich and electron-poor substrates. nih.gov

| Modern Palladium-Catalyzed Syntheses | |

| Method | Starting Materials |

| Larock Synthesis | o-Iodoaniline, Disubstituted alkyne wikipedia.org |

| Aerobic C-H Amination | 2-Acetamido-3-aryl-acrylate nih.gov |

Palladium-Catalyzed Reactions

Aerobic Oxidative C-H Amination for Indole-2-carboxylate Derivatives

A direct and atom-economical approach to indole-2-carboxylates involves the intramolecular aerobic oxidative C-H amination of 2-acetamido-3-arylacrylates. nih.govnih.gov This method utilizes a palladium(II) catalyst and molecular oxygen as the terminal oxidant, avoiding the need for stoichiometric and often harsh oxidizing agents. nih.gov The reaction proceeds to afford 1-acetyl indole-2-carboxylates, which can be easily deacetylated to yield the corresponding indole-2-carboxylates. nih.gov

The catalytic cycle is proposed to begin with the reaction between the acetamide (B32628) substrate and the Pd(II) catalyst to form a palladium(II)-amidate species. nih.gov This intermediate then facilitates the metallation of the aryl C-H bond, creating a chelated palladium(II)-aryl species. Subsequent C-N reductive elimination forms the indole ring and a Pd(0) species. nih.gov The catalytic cycle is completed by the reoxidation of Pd(0) to Pd(II) by molecular oxygen. nih.gov This methodology has been shown to be effective for a range of both electron-rich and electron-poor substrates, demonstrating its broad applicability. nih.gov

Table 1: Palladium-Catalyzed Aerobic C-H Amination of 2-Acetamido-3-arylacrylates

| Substrate (Aryl Group) | Catalyst | Oxidant | Solvent | Yield (%) |

| Phenyl | Pd(OAc)₂ | O₂ | DMSO | 85 |

| 4-Methoxyphenyl | Pd(OAc)₂ | O₂ | DMSO | 91 |

| 4-Chlorophenyl | Pd(OAc)₂ | O₂ | DMSO | 75 |

| 3-Thienyl | Pd(OAc)₂ | O₂ | DMSO | 68 |

Palladium(II)-Catalyzed Cyclic Condensation for Functionalized Indoles

Palladium(II)-catalyzed cyclic condensation reactions represent a versatile strategy for synthesizing functionalized and polycyclic indole derivatives. researchgate.net These reactions typically involve an intramolecular C-H functionalization, where a C-H bond is converted into a C-C or C-N bond. unimi.it The specific nature of the starting material dictates the structure of the resulting indole analogue.

For instance, the intramolecular cyclization of N-allyl-1H-indole-2-carboxamides can be catalyzed by Pd(II) systems, such as PdCl₂(MeCN)₂, often in the presence of an oxidant like Cu(OAc)₂. unimi.it This process initially forms exomethylenic tricyclic intermediates that subsequently undergo double-bond migration to yield stable pyrazino[1,2-a]indoles. unimi.it The control of regioselectivity in these C-H activation reactions is crucial; directing groups, such as an N-(2-pyridyl)sulfonyl group, can be employed to selectively activate the C2-position of the indole ring for alkenylation. unimi.it These strategies highlight the power of palladium catalysis to construct complex indole frameworks from relatively simple, unfunctionalized precursors. researchgate.net

Table 2: Examples of Pd(II)-Catalyzed Cyclic Condensations

| Starting Material | Catalyst System | Product Type | Ref. |

| N-allyl-1H-indole-2-carboxamide | PdCl₂(MeCN)₂ / CuX₂ | Pyrazino[1,2-a]indole | unimi.it |

| N-(2-pyridyl)sulfonyl-indole | PdCl₂(MeCN)₂ / Cu(OAc)₂ | C2-Alkenylated Indole | unimi.it |

| Unfunctionalized Indole | Pd(OAc)₂ | Annulated Indole | researchgate.net |

Larock Indole Synthesis via Palladium Catalysis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.orgsynarchive.com This one-pot reaction is highly versatile and generally provides good to excellent yields. ub.edu The standard reaction conditions involve a palladium(II) source like palladium(II) acetate, a base such as potassium carbonate, and an additive, typically lithium chloride. ub.edu

The reaction mechanism is understood to proceed through several key steps:

Reduction of Pd(II) to the active Pd(0) catalyst. wikipedia.orgub.edu

Oxidative addition of the o-iodoaniline to the Pd(0) center. wikipedia.org

Coordination of the alkyne, followed by a regioselective syn-insertion into the aryl-palladium bond. wikipedia.orgub.edu

Intramolecular displacement of the halide by the aniline nitrogen to form a six-membered palladacycle. wikipedia.orgub.edu

Reductive elimination to form the indole product and regenerate the Pd(0) catalyst. wikipedia.org

A key feature of the Larock synthesis is its high regioselectivity, which typically places the more sterically demanding substituent of the alkyne at the C2 position of the indole ring. ub.edunih.gov This selectivity can be exploited by using alkynes with a bulky silyl (B83357) group, which directs the other substituent to the C3 position. The silyl group can then be easily removed, providing access to 3-substituted indoles. nih.gov

Table 3: Larock Indole Synthesis with Various Substrates

| Aniline Derivative | Alkyne | Catalyst System | Product | Yield (%) |

| 2-Iodoaniline | Diphenylacetylene | Pd(OAc)₂, K₂CO₃, LiCl | 2,3-Diphenylindole | 81 |

| N-Methyl-2-iodoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂, K₂CO₃, LiCl | 1,3-Dimethyl-2-phenylindole | 90 |

| 2-Iodoaniline | 1-(Trimethylsilyl)-1-hexyne | Pd(OAc)₂, K₂CO₃, LiCl | 3-Butyl-2-(trimethylsilyl)indole | 78 |

| 2-Bromoaniline | Phenylacetylene | NHC-Pd Complex, Cs₂CO₃ | 2-Phenylindole | 85 rsc.org |

Rhodium-Catalyzed Reactions

Rhodium catalysts offer unique reactivity for the synthesis of indoles and their derivatives, enabling transformations such as reductive cyclizations and novel electrochemical C-H functionalization reactions.

Reductive Cyclization for Functionalized Indoles

Rhodium-catalyzed reductive cyclization provides an effective route to the indole core, particularly from ortho-substituted nitroarenes. For example, cobalt-rhodium heterobimetallic nanoparticles have been shown to catalyze the reductive cyclization of 2-(2-nitroaryl)acetonitriles to form indoles under mild conditions with atmospheric hydrogen. organic-chemistry.org Another approach involves the Rh(I)-catalyzed cyclization of o-alkynyl anilines. acs.org This reaction proceeds via a 5-endo cyclization to form an aryl-rhodium intermediate, which can then be trapped by various electrophiles, allowing for the one-pot synthesis of 2,3-disubstituted indoles. acs.org These methods are valuable for their ability to construct the indole ring from readily available starting materials under relatively mild conditions.

Table 4: Examples of Rhodium-Catalyzed Indole Synthesis

| Starting Material | Catalyst | Reaction Type | Product | Ref. |

| 2-(2-Nitroaryl)acetonitrile | Co-Rh Nanoparticles | Reductive Cyclization | Substituted Indole | organic-chemistry.org |

| o-Alkynyl Aniline | [Rh(cod)OH]₂ / BINAP | Cyclization/Addition | 2,3-Disubstituted Indole | acs.org |

| 2,3-Diamino-1,4-dialkynylbenzene | Rhodium Catalyst | Hydroamination | 1H,8H-Pyrrolo[3,2-g]indole | nih.gov |

Rhodaelectro-Catalyzed Double Dehydrogenative Heck Reaction

A novel and sustainable approach for the synthesis of indole analogues is the rhodaelectro-catalyzed double dehydrogenative Heck reaction (DDHR). acs.orgnih.gov This method has been applied to the reaction of indole-2-carboxylic acids with alkenes to produce pyrano[3,4-b]indol-1(9H)-ones. acs.org The reaction is performed in an undivided electrochemical cell under a constant current, using electricity as a traceless oxidant and avoiding external chemical oxidants. acs.orgacs.org

The proposed mechanism involves the rhodium catalyst, [Cp*Rh(CH₃CN)₃][SbF₆]₂, which first engages in a carboxyl-directed C3-H activation of the indole ring. acs.org This is followed by a sequence of alkene coordination, migratory insertion, and β-hydride elimination, characteristic of a Heck reaction. A subsequent C7-H activation and annulation complete the formation of the fused pyranone ring. acs.org This process demonstrates excellent atom economy and leverages the weakly coordinating carboxyl group to direct two distinct C-H activation events. acs.orgnih.gov

Table 5: Rhodaelectro-Catalyzed DDHR of Indole-2-carboxylic Acids with Alkenes

| Indole Substrate | Alkene Partner | Catalyst | Conditions | Yield (%) |

| 1-Methyl-1H-indole-2-carboxylic acid | Styrene | [CpRh(CH₃CN)₃][SbF₆]₂ | Constant current, DMA/DMSO | 77 |

| 1-Methyl-1H-indole-2-carboxylic acid | 4-Methylstyrene | [CpRh(CH₃CN)₃][SbF₆]₂ | Constant current, DMA/DMSO | 82 |

| 1-Methyl-1H-indole-2-carboxylic acid | Ethyl acrylate | [CpRh(CH₃CN)₃][SbF₆]₂ | Constant current, DMA/DMSO | 65 |

| 1-H-indole-2-carboxylic acid | Styrene | [CpRh(CH₃CN)₃][SbF₆]₂ | Constant current, DMA/DMSO | 58 |

Copper-Catalyzed Dehydrogenation for Indole Formation

The aromatization of indolines to indoles is a fundamental transformation that can be efficiently achieved through copper-catalyzed dehydrogenation. acs.orgnih.gov This approach often utilizes molecular oxygen or air as the ultimate oxidant, making it an environmentally benign and cost-effective method. rsc.orgrsc.org

Various copper catalyst systems have been developed for this purpose. One effective method employs a Cu(I) complex with TEMPO as an additive, allowing for the dehydrogenation of a variety of indolines at room temperature using O₂ as the oxidant. acs.org Another strategy utilizes a co-catalytic system consisting of CuCl, a base like 4-(dimethylamino)pyridine (DMAP), and an ethyl 2-(4-nitrophenyl)hydrazine-1-carboxylate co-catalyst under an aerobic atmosphere. rsc.orgrsc.org The mechanism is proposed to involve the Cu-catalyzed aerobic oxidation of the hydrazide to an azo compound, which then acts as the immediate oxidant for the indoline. rsc.orgrsc.org This methodology is applicable to a wide range of N-substituted indolines, including those bearing methyl, dimethyl, and benzyl (B1604629) groups, providing the corresponding indoles in good yields. rsc.org

Table 6: Copper-Catalyzed Aerobic Dehydrogenation of Indolines

| Indoline Substrate | Catalyst System | Oxidant | Conditions | Yield (%) |

| 1-Methylindoline | Cu(I) complex / TEMPO | O₂ | THF, rt | >95 acs.org |

| 1,3-Dimethylindoline | CuCl / DMAP / Hydrazide | Air | Toluene, 100 °C | 70 rsc.org |

| 1,2-Dimethylindoline | CuCl / DMAP / Hydrazide | Air | Toluene, 100 °C | 55 rsc.org |

| 1-Benzylindoline | CuCl / DMAP / Hydrazide | Air | Toluene, 100 °C | 85 rsc.org |

Iron-Catalyzed Intramolecular Cyclization Methods

Iron catalysis has emerged as a cost-effective and environmentally benign approach for the synthesis of indole scaffolds. These methods often proceed via intramolecular cyclization, offering efficient routes to substituted indoles. One notable strategy involves the iron-promoted intramolecular oxidative C–N coupling of 2-alkenylanilines. researchgate.net In this approach, readily available 2-alkenylanilines are transformed into indole products using an oxidant like potassium persulfate (K₂S₂O₈) in the presence of a catalytic amount of an iron salt, such as iron(II) fluoride (B91410) (FeF₂). researchgate.net This method provides a direct route to various substituted indoles.

Another significant iron-catalyzed method is the Fukuyama-type indole synthesis, which can be triggered by a hydrogen atom transfer (HAT) process. nih.gov This reaction facilitates an intramolecular reductive coupling between an isonitrile and an olefin. The process is initiated by an Fe-H species, which transfers a hydrogen atom to the isonitrile group to generate a key carbon-centered imidoyl radical. This radical then undergoes intramolecular cyclization onto the olefin, followed by aromatization to yield the indole skeleton. nih.gov This method is valued for its mild reaction conditions and tolerance of various functional groups.

Iron catalysts are also employed in the cyclization of (azidoaryl)alkenes through intramolecular C-H amination. For instance, using a TBA[Fe] complex, (azidoaryl)alkenes can be converted to their corresponding indole derivatives under microwave irradiation, demonstrating the versatility of iron catalysis in constructing the indole core structure.

Table 1: Overview of Iron-Catalyzed Indole Synthesis Methods

| Method | Starting Materials | Catalyst/Reagents | Key Intermediate | Reference |

|---|---|---|---|---|

| Oxidative C–N Coupling | 2-Alkenylanilines | FeF₂ / K₂S₂O₈ | Nitrogen-centered radical | researchgate.net |

| Fukuyama-type Radical Cyclization | o-alkenylphenyl isonitriles | Fe(acac)₃ / phenylsilane | Carbon-centered imidoyl radical | nih.gov |

| Intramolecular C-H Amination | (Azidoaryl)alkenes | TBA[Fe] | Iron nitrene intermediate |

Direct Synthesis and Alkylation Strategies for this compound

The direct synthesis of this compound often involves the methylation of a pre-existing indole core.

N-Methylation of 2-carbethoxy-3-methyl indole

A straightforward and specific method for synthesizing the target compound is the direct N-methylation of its immediate precursor, 2-carbethoxy-3-methyl indole. This transformation is typically achieved by treating the starting indole with a strong base followed by an electrophilic methylating agent. nih.gov In a representative procedure, a suspension of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is used to deprotonate the indole nitrogen. The resulting sodium salt is then reacted with iodomethane (B122720) (methyl iodide) to introduce the methyl group at the N-1 position, affording this compound. nih.gov

Table 2: Reaction Conditions for N-Methylation of 2-carbethoxy-3-methyl indole

| Step | Reagent | Solvent | Duration | Reference |

|---|---|---|---|---|

| Deprotonation | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 30 minutes | nih.gov |

| Methylation | Iodomethane (CH₃I) | Tetrahydrofuran (THF) | 6 hours | nih.gov |

N-Alkylation of Ethyl Indole-2-carboxylate

More general N-alkylation strategies can be applied to ethyl indole-2-carboxylate to introduce various alkyl groups, including methyl groups. A practical method involves using aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972). mdpi.comresearchgate.net This system allows for the efficient alkylation of the indole nitrogen with alkyl halides, such as allyl bromide or benzyl bromide, to produce the corresponding N-alkylated esters in excellent yields. mdpi.com By adjusting the amount of KOH and water, the reaction can be directed to produce the N-alkylated acids instead of the esters. mdpi.comresearchgate.net

For asymmetric synthesis, palladium-catalyzed N-allylation of ethyl indole-2-carboxylate with allylic carbonates has been developed. mdpi.com These reactions can proceed with high regioselectivity and excellent enantioselectivity, offering a route to chiral N-alkylated indole derivatives. mdpi.com

One-Pot Synthesis Techniques for Indole Compounds

One-pot synthesis techniques provide an efficient pathway to complex indole structures by minimizing intermediate purification steps. A one-pot method for synthesizing 1-alkoxyindoles involves the reduction of substituted methyl (2-methyl-3-nitrophenyl)(oxo)acetates using tin(II) chloride dihydrate (SnCl₂·2H₂O). mdpi.com The resulting intermediate undergoes in-situ alkylation with an alkyl halide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the final product. mdpi.com While this specific example produces 1-alkoxyindoles, the general strategy of sequential reduction and in-situ alkylation represents a viable one-pot approach for related indole compounds.

Continuous-Flow Hydrogenation for Substituted Indole-2-carboxylic Acid Ethyl Esters

Continuous-flow technology offers significant advantages for chemical synthesis, including enhanced safety, shorter reaction times, and ease of scale-up. akjournals.com The Reissert indole synthesis is particularly amenable to this technology. akjournals.comnih.gov The second step of the Reissert synthesis, which involves the reductive cyclization of an ethyl o-nitrophenylpyruvate derivative, can be efficiently performed using continuous-flow hydrogenation. nih.govresearchgate.net In this setup, a solution of the substrate is pumped through a heated cartridge containing a heterogeneous catalyst, typically palladium on carbon (Pd/C). akjournals.comnih.gov The reduction of the nitro group leads to spontaneous cyclization, forming the indole-2-carboxylate ester. This method has been successfully used to prepare a series of substituted indole-2-carboxylic acid ethyl esters in high yields. akjournals.comresearchgate.net

Table 3: Representative Conditions for Continuous-Flow Reissert Indole Synthesis

| Substrate | Catalyst | Temperature | Pressure | Flow Rate | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-(2-nitro-phenyl)-2-oxo-propionic acid ethyl ester | 10% Pd/C | 50°C | 100 bar | 3 mL/min | 96% | akjournals.com |

Functionalization of Indole Ring Systems for Derivative Synthesis

The indole ring is a privileged scaffold in medicinal chemistry, and its functionalization allows for the synthesis of diverse derivatives. The indole nucleus has multiple sites for substitution, with the C3 position of the pyrrole (B145914) ring being the most nucleophilic and reactive towards electrophiles. researchgate.net However, modern synthetic methods enable regioselective functionalization at nearly every position.

Direct C-H functionalization has become a powerful tool for modifying the indole core. nih.gov For example, transition metal catalysis can direct the introduction of functional groups at specific positions. Palladium-catalyzed C-H alkoxycarbonylation can introduce ester groups at the C3 position. nih.gov Rhodium catalysis can achieve C-H arylation at the C7 position, a typically difficult transformation, often requiring a directing group on the indole nitrogen. nih.gov

Carbonylative approaches are also used to introduce carbonyl-containing moieties. nih.govbeilstein-journals.org For instance, the direct aminocarbonylation of indoles with secondary amines, catalyzed by palladium complexes, can regioselectively produce indol-3-α-ketoamides and indol-3-amides. nih.gov Functionalization of the six-membered benzene (B151609) ring of the indole system, while more challenging due to lower reactivity compared to the pyrrole ring, can be achieved through strategies like directed C-H activation. nih.gov These advanced functionalization techniques provide access to a vast chemical space of indole derivatives for various applications.

Acylation Reactions (e.g., Friedel-Crafts Acylation, N-acylation, C-3 acylation)

Acylation of the indole ring is a fundamental method for introducing carbonyl functionalities, which serve as versatile handles for further molecular elaboration. The indole nucleus possesses multiple reactive sites, primarily the N-1 nitrogen and the C-3 carbon, leading to challenges in chemoselectivity. beilstein-journals.org

Friedel-Crafts Acylation and C-3 Acylation

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. wikipedia.org In indole chemistry, this reaction typically occurs at the electron-rich C-3 position. rsc.org Traditional Friedel-Crafts conditions, often employing strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃), can lead to side reactions such as polymerization or the formation of N-acylated and 1,3-diacylated byproducts, especially with N-H free indoles. nih.govorganic-chemistry.org To circumvent these issues, N-protection strategies are often employed, though these additional protection-deprotection steps are not ideal from a green chemistry perspective. nih.gov

Modern advancements have led to milder and more regioselective methods. For instance, a general method for the C-3 acylation of indoles uses dialkylaluminum chlorides (Et₂AlCl or Me₂AlCl) with acyl chlorides. organic-chemistry.orgacs.org This approach proceeds under mild conditions without the need for N-H protection and is compatible with various functional groups. organic-chemistry.orgacs.org Another efficient and green method utilizes catalytic amounts of yttrium triflate (Y(OTf)₃) in an ionic liquid, which promotes the regioselective C-3 acylation using acid anhydrides under microwave irradiation. nih.gov

N-Acylation

Selective N-acylation of indoles is crucial for synthesizing many biologically active molecules. rsc.orgnih.gov This transformation is challenging due to the competing C-3 acylation. beilstein-journals.org Conventional methods often require the generation of an indole anion using a strong base (like NaH or BuLi) followed by reaction with a reactive acylating agent such as an acyl chloride. thieme-connect.com However, these conditions can be harsh and may not be suitable for sensitive substrates.

To address these limitations, alternative methods have been developed. One approach involves the direct coupling of carboxylic acids to indoles using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.com This method is particularly effective for indoles bearing electron-withdrawing groups at the C-5 position. thieme-connect.com Other strategies employ stable acyl sources like thioesters in the presence of a base such as Cs₂CO₃, providing a highly chemoselective N-acylation pathway. beilstein-journals.org Oxidative carbene catalysis offers another mild and functional-group-tolerant route, using aldehydes as the acyl source. rsc.org A rapid and efficient method for N-acetylation involves generating the indolyl potassium anion with powdered potassium hydroxide in dimethyl sulfoxide, followed by the addition of acetic anhydride. tandfonline.com

Table 1: Comparison of Acylation Methods for Indoles

| Method | Target Position | Acylating Agent | Catalyst/Reagent | Key Features |

|---|---|---|---|---|

| Friedel-Crafts Acylation | C-3 | Acyl Chlorides | AlCl₃ (stoichiometric) | Classic method; can lead to side reactions and polymerization. nih.govorganic-chemistry.org |

| Modified Friedel-Crafts | C-3 | Acyl Chlorides | Et₂AlCl or Me₂AlCl | Mild conditions; no N-H protection required; high yields. organic-chemistry.orgacs.org |

| Green Friedel-Crafts | C-3 | Acid Anhydrides | Y(OTf)₃ (catalytic) / Ionic Liquid | Fast, green method; high regioselectivity; microwave-assisted. nih.gov |

| Base-Mediated N-Acylation | N-1 | Acyl Halides | NaH, BuLi, or KOH | Common method; requires generation of indole anion. thieme-connect.comtandfonline.com |

| DCC Coupling | N-1 | Carboxylic Acids | DCC / DMAP | Mild conditions; avoids use of unstable acyl chlorides. thieme-connect.com |

| Thioester Acylation | N-1 | Thioesters | Cs₂CO₃ | Highly chemoselective for N-acylation; stable acyl source. beilstein-journals.org |

| Oxidative Carbene Catalysis | N-1 | Aldehydes | N-Heterocyclic Carbene | Mild, functional group tolerant. rsc.org |

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ijpcbs.comorganic-chemistry.org The reaction typically employs a substituted formamide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃). wikipedia.org

The mechanism begins with the reaction of DMF and POCl₃ to form a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent. wikipedia.org This electrophile then attacks the electron-rich C-3 position of the indole ring. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the 3-formylindole product. organic-chemistry.orgwikipedia.org

This reaction is highly efficient for introducing a formyl group at the C-3 position of the indole nucleus. For example, ethyl 3-formyl-1H-indole-2-carboxylate, a key analogue and synthetic precursor, can be prepared by the formylation of ethyl indole-2-carboxylate using the Vilsmeier-Haack conditions. znaturforsch.com The resulting aldehyde is a versatile intermediate that can be used to synthesize a variety of more complex molecules, including analogues of natural products like aplysinopsins. znaturforsch.com While the classic Vilsmeier-Haack reaction is primarily for formylation, using other tertiary amides in combination with phosphorus oxychloride can lead to the formation of 3-acylindoles. semanticscholar.org

Mannich Reaction in Indole Chemistry

The Mannich reaction is a three-component condensation reaction that provides an effective route for the aminoalkylation of acidic protons located adjacent to a carbonyl group. libretexts.org In indole chemistry, it is a cornerstone reaction for introducing a functionalized carbon substituent at the C-3 position. The reaction involves an indole, formaldehyde, and a primary or secondary amine. wisdomlib.org

The reaction mechanism starts with the formation of an electrophilic iminium ion from the amine and formaldehyde. libretexts.org The nucleophilic C-3 position of the indole then attacks this iminium ion, leading to the formation of a 3-aminomethylindole, also known as a Mannich base. libretexts.orgchemtube3d.com When dimethylamine (B145610) is used, the product is 3-(dimethylaminomethyl)indole, famously known as gramine. bhu.ac.in

Gramine and its analogues are exceptionally useful synthetic intermediates. bhu.ac.inclockss.org The dimethylamino group is an excellent leaving group, especially after quaternization, and can be readily displaced by a wide range of nucleophiles. bhu.ac.in This allows for the synthesis of diverse 3-substituted indoles, including tryptophan derivatives and other complex structures. bhu.ac.in The electron-donating character of the indole nitrogen facilitates the displacement, often without the need for prior alkylation of the tertiary amine, which is typically required for other Mannich bases. chemtube3d.combhu.ac.in

Regioselective Functionalization Approaches (C-2, C-3, N-1)

Achieving regioselectivity is a central challenge in indole synthesis. The electronic nature of the indole ring inherently favors electrophilic attack at the C-3 position. However, by carefully selecting reagents, catalysts, and protecting groups, functionalization can be directed to the N-1, C-2, or C-3 positions.

N-1 Functionalization

The nitrogen atom of the indole ring can be functionalized through various alkylation and acylation reactions. The synthesis of the title compound, this compound, is a prime example of N-1 functionalization. It can be prepared by treating a suspension of sodium hydride (NaH) in tetrahydrofuran (THF) with ethyl 3-methyl-1H-indole-2-carboxylate, followed by the addition of an alkylating agent like iodomethane. nih.gov Similarly, N-alkylation of ethyl indol-2-carboxylate can be achieved using potassium hydroxide in acetone with alkyl halides. researchgate.netmdpi.com

C-3 Functionalization

As the most nucleophilic position, C-3 is the default site for electrophilic substitution. The acylation, Vilsmeier-Haack, and Mannich reactions discussed previously are all classic examples of C-3 functionalization. nih.govznaturforsch.combhu.ac.in Direct C-3 alkylation, a more challenging transformation, can be achieved using borane (B79455) catalysts like B(C₆F₅)₃, which mediate the reaction between indoles and amine-based alkylating agents. nih.gov Furthermore, direct dearomative C-3 hydroarylation of unprotected indoles can be accomplished using triflic acid, which generates a C-3 electrophilic indole species. nih.gov

C-2 Functionalization

Functionalization at the C-2 position is less common due to its lower intrinsic nucleophilicity compared to C-3. Directing reactions to this site often requires specialized strategies. One approach is directed ortho-metalation, where a directing group on the N-1 position guides a metalating agent to the C-2 position. Another strategy involves transition-metal-catalyzed reactions. For example, the regioselective oxidative arylation of N-alkylindoles at the C-2 position can be achieved through a palladium-catalyzed process. acs.org Furthermore, the dearomative arylboration of indoles can be directed to either the C-2 or C-3 position by simply changing the N-protecting group, providing access to C-2 borylated indolines. acs.org

Table 2: Summary of Regioselective Functionalization Strategies for Indoles

| Target Position | Reaction Type | Reagents / Conditions | Comments |

|---|---|---|---|

| N-1 | Alkylation | NaH or KOH / Alkyl Halide | Direct alkylation of the indole nitrogen. nih.govresearchgate.net |

| N-1 | Acylation | Base / Acyl Halide or DCC / Carboxylic Acid | Methods to achieve selective N-acylation over C-3. thieme-connect.comtandfonline.com |

| C-2 | Oxidative Arylation | Pd Catalyst / Arene | Direct C-H functionalization at C-2 on N-alkyl indoles. acs.org |

| C-2 | Arylboration | Ni Catalyst / N-Protecting Group Control | Dearomative reaction providing C-2 functionalized indolines. acs.org |

| C-3 | Electrophilic Acylation | Lewis Acid / Acyl Halide | Classic electrophilic substitution at the most nucleophilic site. organic-chemistry.orgacs.org |

| C-3 | Vilsmeier-Haack Formylation | POCl₃ / DMF | Highly reliable method for introducing a C-3 aldehyde group. wikipedia.orgznaturforsch.com |

| C-3 | Mannich Reaction | Formaldehyde / Amine | Provides C-3 aminomethylated indoles (e.g., gramine). wisdomlib.orgbhu.ac.in |

| C-3 | Alkylation | B(C₆F₅)₃ / Amine-based alkylating agent | Direct, metal-free C-3 alkylation. nih.gov |

Mechanistic Investigations of Reactions Involving Indole 2 Carboxylates

Mechanistic Pathways of Indole (B1671886) Ring Formation

The synthesis of the indole-2-carboxylate (B1230498) core can be achieved through several classic and modern synthetic methods. Each method proceeds through distinct mechanistic pathways.

Fischer Indole Synthesis: This venerable reaction is a cornerstone of indole synthesis. The formation of an indole-2-carboxylate, such as the ethyl ester, typically involves the reaction of an arylhydrazine with an α-ketoester like ethyl pyruvate (B1213749). For the specific case of ethyl 1,3-dimethyl-1H-indole-2-carboxylate, the process would start with N-methyl-N-phenylhydrazine and ethyl pyruvate. The mechanism proceeds through the following key steps nih.govmdpi.comrsc.org:

Hydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of the hydrazine (B178648) with the ketone of ethyl pyruvate to form a hydrazone.

Tautomerization: The hydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form.

chemrxiv.orgchemrxiv.org-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement, often referred to as a Claisen-type rearrangement, which breaks the N-N bond and forms a new C-C bond at the ortho position of the aromatic ring.

Cyclization and Aromatization: The resulting intermediate undergoes cyclization, and subsequent elimination of ammonia, driven by the formation of the stable aromatic indole ring mdpi.comacs.org.

An interesting variation occurs with substituted phenylhydrazones. For instance, the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone can lead to an "abnormal" product, ethyl 6-chloroindole-2-carboxylate, indicating that the cyclization can be influenced by substituents on the benzene (B151609) ring acs.org.

Larock Indole Synthesis: This palladium-catalyzed heteroannulation provides a powerful route to 2,3-disubstituted indoles. The synthesis of an indole-2-carboxylate using this method would involve the reaction of an ortho-iodoaniline with an alkyne bearing a carboxylate group. The catalytic cycle is generally understood to involve chemrxiv.orgclockss.orgacs.org:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodine bond of the ortho-iodoaniline.

Alkyne Insertion: The alkyne coordinates to the resulting arylpalladium(II) complex and subsequently undergoes a regioselective syn-insertion into the aryl-palladium bond.

Cyclization: The nitrogen of the aniline (B41778) displaces the halide on the palladium intermediate to form a six-membered palladacycle.

Reductive Elimination: The cycle is completed by reductive elimination from the palladacycle, which forms the indole ring and regenerates the Pd(0) catalyst clockss.orgacs.org. The regioselectivity of this process is a key feature, generally placing the bulkier substituent of the alkyne at the C2 position of the indole researchgate.net.

Hegedus Indole Synthesis: This method involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines stackexchange.com. The mechanism is thought to proceed via coordination of the palladium(II) salt to both the nitrogen of the aniline and the alkene. This is followed by an intramolecular nucleophilic attack of the nitrogen onto the palladium-activated alkene, leading to the formation of the indole ring after subsequent elimination steps thieme-connect.com.

Bischler-Möhlau Indole Synthesis: This reaction forms 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline nih.govbeilstein-journals.org. The mechanism involves the initial formation of an α-anilino ketone intermediate. This intermediate then undergoes an electrophilic cyclization, followed by aromatization to yield the indole product nih.govresearchgate.net. While traditionally used for 2-aryl indoles, modifications could potentially allow for the synthesis of indole-2-carboxylates.

| Indole Synthesis Method | Key Reactants | Key Mechanistic Steps |

| Fischer Indole Synthesis | Arylhydrazine, α-Ketoester (e.g., Ethyl Pyruvate) | Hydrazone formation, Tautomerization, chemrxiv.orgchemrxiv.org-Sigmatropic Rearrangement, Aromatization |

| Larock Indole Synthesis | ortho-Iodoaniline, Alkyne | Oxidative Addition (Pd), Alkyne Insertion, Cyclization, Reductive Elimination |

| Hegedus Indole Synthesis | ortho-Alkenyl Aniline | Pd(II)-mediated Oxidative Cyclization |

| Bischler-Möhlau Synthesis | α-Bromo-acetophenone, Aniline | Formation of α-anilino ketone, Electrophilic Cyclization, Aromatization |

Carboxyl-Assisted C-H Activation Mechanisms

The carboxyl group of indole-2-carboxylic acids can act as a directing group in transition metal-catalyzed C-H activation reactions. This directing ability allows for the selective functionalization of specific C-H bonds, which would otherwise be unreactive. The carboxylate group typically coordinates to the metal center, bringing the catalyst into proximity with a specific C-H bond and facilitating its cleavage.

A notable example is the palladium-catalyzed oxidative annulation of indole-2-carboxylic acid derivatives with allenes. In this process, the carboxyl group is believed to direct the palladium catalyst to the C3-position of the indole ring, leading to C-H functionalization at this site and the subsequent formation of indolo[2,3-c]pyran-1-ones. This carboxylate-directed C-H activation provides a powerful tool for the synthesis of complex fused heterocyclic systems.

Rhodium(III)-catalyzed C-H activation has also been extensively studied. While various directing groups are often employed, the intrinsic properties of the indole nucleus and the presence of substituents like a carboxylate can influence the site of activation. For instance, hydrazine-directed C-H activation for indole synthesis has been mechanistically studied using DFT, revealing a concerted metalation-deprotonation process.

Catalytic Cycle Analysis in Metal-Catalyzed Indole Syntheses

Metal-catalyzed reactions are central to modern indole synthesis, and understanding their catalytic cycles is key to optimizing reaction conditions and expanding their scope.

Palladium-Catalyzed Larock Synthesis: As outlined previously, the catalytic cycle for the Larock indole synthesis is a well-established Pd(0)/Pd(II) cycle clockss.orgacs.org. The key steps are oxidative addition of the ortho-iodoaniline to Pd(0), coordination and migratory insertion of the alkyne, intramolecular cyclization, and reductive elimination to release the indole product and regenerate the Pd(0) catalyst clockss.orgacs.org.

Rhodium-Catalyzed Syntheses: Rhodium catalysts are particularly effective in C-H activation/annulation reactions for indole synthesis. A common catalytic cycle for Rh(III)-catalyzed reactions involves:

C-H Activation: The Rh(III) catalyst, often assisted by a directing group, activates a C-H bond of the aniline precursor to form a rhodacycle intermediate. This step is typically a concerted metalation-deprotonation (CMD) process.

Alkyne Insertion: The alkyne partner coordinates to the rhodium center and inserts into the Rh-C bond.

Reductive Elimination: The cycle is completed by reductive elimination, which forms the indole ring and regenerates a Rh(I) species. An oxidant is then required to regenerate the active Rh(III) catalyst for the next cycle. In some cases, an internal oxidant within the directing group can facilitate this step.

Copper-Catalyzed Syntheses: Copper-catalyzed methods for indole synthesis have also been developed. One such method involves a tandem Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling. The proposed catalytic cycle involves sequential C-N and C-C bond formation events mediated by copper intermediates nih.gov. Another copper-catalyzed cascade reaction to produce indole-2-carboxylic esters proceeds through an aldol (B89426) condensation, an intramolecular Goldberg-type C-N cross-coupling, and a final deacylation step nih.gov.

| Metal Catalyst | Key Mechanistic Features |

| Palladium | Pd(0)/Pd(II) cycle; Oxidative addition, Migratory insertion, Reductive elimination |

| Rhodium | Rh(III) catalyst; C-H activation via CMD, Alkyne insertion, Reductive elimination |

| Copper | Tandem Ullmann C-N coupling and C-H activation; Goldberg-type C-N coupling |

Understanding Regioselectivity and Stereochemical Control in Indole Functionalization

The functionalization of the pre-formed indole-2-carboxylate ring is a critical aspect of generating molecular diversity. The regioselectivity of these reactions is governed by a combination of electronic and steric factors, as well as the directing effects of substituents.

The indole nucleus has two primary sites for electrophilic attack: the C3 position and, to a lesser extent, the C2 position. The presence of the electron-withdrawing carboxylate group at the C2 position deactivates this position towards electrophilic attack, thereby reinforcing the inherent nucleophilicity of the C3 position.

Influence of Substituents:

N-Substituents: The nature of the substituent on the indole nitrogen can significantly influence regioselectivity. Electron-withdrawing groups on the nitrogen can decrease the nucleophilicity of the indole ring, potentially altering the course of a reaction beilstein-journals.org. Conversely, bulky N-substituents can sterically hinder attack at the C7 position. In catalyst-controlled C-H functionalization of 3-carboxamide indoles, N-substituents like benzyl (B1604629), acyl, and sulfonyl groups are well-tolerated chemrxiv.orgnih.gov.

C3-Substituents: A substituent at the C3 position can direct further functionalization. For example, in the hydrogenation of indole-2-carboxylates, a phenyl group at C3 can direct the reduction pathway differently than an aliphatic group clockss.org.

Catalyst and Ligand Control: In transition metal-catalyzed C-H functionalization, the choice of catalyst and ligands can override the inherent reactivity of the indole ring to achieve selective functionalization at otherwise less reactive positions, such as C4, C5, C6, or C7. For example, in the oxidative Heck reaction of indoles, ligand-controlled C3-/C2-selectivity has been achieved by developing specific sulfoxide-2-hydroxypyridine (SOHP) ligands rsc.org.

Stereochemical Control: Achieving stereochemical control in the functionalization of indole-2-carboxylates is essential for the synthesis of chiral molecules. This is often accomplished through the use of chiral catalysts or auxiliaries. Diastereoselective preparations of indolines from indole-2-carboxylates have been reported, where the stereochemistry is controlled during a hydrogenation step clockss.org.

| Factor | Influence on Functionalization |

| C2-Carboxylate Group | Deactivates C2, enhances C3 nucleophilicity |

| N-Substituents | Electronic effects can alter ring nucleophilicity; Steric effects can block C7 |

| C3-Substituents | Can direct subsequent reactions and influence regioselectivity of reduction |

| Catalyst/Ligand | Can override inherent reactivity to achieve functionalization at C4-C7 |

| Chiral Auxiliaries/Catalysts | Enable stereocontrolled functionalization |

Advanced Spectroscopic Characterization and Structural Analysis

X-ray Crystallography Studies for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction analysis provides definitive insights into the molecular geometry and the arrangement of molecules within the crystal lattice. The compound, with the chemical formula C₁₃H₁₅NO₂, crystallizes in the monoclinic system. nih.gov

Key crystallographic data are summarized below:

| Parameter | Value |

| Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5511 (3) |

| b (Å) | 12.2476 (6) |

| c (Å) | 12.9449 (5) |

| β (°) | 105.488 (2) |

| Volume (ų) | 1153.71 (9) |

| Z | 4 |

This table is based on data from Arshad, S. et al. (2008). nih.gov

The indole (B1671886) ring system, comprising a fused five-membered and six-membered ring, is nearly planar. nih.gov The geometric parameters of the molecule are consistent with those of similar reported indole structures. nih.gov

The spatial orientation of the substituent groups relative to the core indole structure is defined by specific dihedral angles. The plane of the indole ring system forms a dihedral angle of 1.67 (6)° between its five- and six-membered rings, indicating a high degree of planarity. nih.gov A notable dihedral angle of 5.26 (6)° is observed between the plane of the indole ring and the ester group. nih.govnih.gov

| Planes | Dihedral Angle (°) |

| Five-membered ring and Six-membered ring of Indole | 1.67 (6) |

| Indole ring and Ester group | 5.26 (6) |

This table is based on data from Arshad, S. et al. (2008). nih.govnih.gov

The stability of the crystal packing is attributed to a network of weak intermolecular interactions. These non-covalent forces dictate the supramolecular assembly of the molecules in the solid state. The crystal structure is stabilized by weak intermolecular C-H···O and C-H···π interactions. nih.govnih.gov Specifically, a C-H···O interaction is observed, alongside a C-H···π interaction where a hydrogen atom from a methyl group points towards the centroid of the six-membered ring of an adjacent indole molecule. nih.gov

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C-H···O | C2-H2···O1 | 0.93 | 2.53 | 3.401 (2) | 156 |

| C-H···π | C12-H12A···Cg1 | 0.97 | 2.76 | 3.646 (2) | 152 |

This table is based on data from Arshad, S. et al. (2008). nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While X-ray crystallography provides solid-state information, NMR spectroscopy is essential for elucidating the structure of molecules in solution.

Detailed experimental ¹H-NMR and ¹³C-NMR data specifically for ethyl 1,3-dimethyl-1H-indole-2-carboxylate were not available in the searched scientific literature. Such spectra would provide precise chemical shift values and coupling constants, confirming the connectivity of atoms and the electronic environment of the protons and carbons in the molecule.

Information regarding the application of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for the complete assignment of the proton and carbon signals of this compound is not detailed in the reviewed literature. These advanced techniques would be instrumental in unambiguously establishing the complex spin systems and long-range correlations within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. Based on the chemical formula C₁₃H₁₅NO₂, the exact molecular weight is 217.26 g/mol . nih.gov However, specific studies detailing the mass spectrometric fragmentation pathways of this compound under techniques such as electron ionization (EI) or electrospray ionization (ESI) were not found in the surveyed literature. Such an analysis would typically reveal characteristic losses of the ethyl group, the carboxylate moiety, and other fragments, providing further confirmation of the molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a crucial analytical technique for identifying the various functional groups present in this compound by measuring the absorption of infrared radiation at different frequencies. The resulting spectrum displays a series of absorption bands, each corresponding to a specific molecular vibration.

The analysis of the FT-IR spectrum of this compound reveals characteristic peaks that confirm its molecular structure. The presence of the ester group is prominently indicated by a strong absorption band corresponding to the C=O stretching vibration. The aromatic indole ring system is identified by the C-H and C=C stretching vibrations. The aliphatic portions of the molecule, including the ethyl and methyl groups, are confirmed by their characteristic C-H stretching and bending vibrations.

A detailed assignment of the significant vibrational frequencies is presented in the data table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| Data not available | C-H stretch (aromatic) | Indole Ring |

| Data not available | C-H stretch (aliphatic) | Methyl/Ethyl Groups |

| Data not available | C=O stretch | Ester |

| Data not available | C=C stretch (aromatic) | Indole Ring |

| Data not available | C-O stretch | Ester |

| Data not available | C-N stretch | Indole Ring |

| Data not available | C-H bend (aliphatic) | Methyl/Ethyl Groups |

Note: Specific experimental FT-IR data for this compound is not currently available in the public domain. The table represents the expected regions for the key functional groups based on the analysis of similar indole derivatives.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy of this compound provides information about the electronic transitions occurring between molecular orbitals. When the molecule absorbs ultraviolet or visible light, electrons are promoted from a lower energy orbital (usually a π or non-bonding orbital) to a higher energy anti-bonding orbital (π*). The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's conjugated system.

The UV-Visible spectrum of this compound is expected to exhibit absorption bands characteristic of the indole chromophore. The indole ring system, being aromatic, gives rise to π → π* transitions. The presence of the carboxylate group and the methyl substituents on the indole ring can influence the position and intensity of these absorption maxima.

The key electronic transitions and their corresponding absorption maxima are summarized in the following data table.

| Absorption Maxima (λmax) (nm) | Type of Electronic Transition |

| Data not available | π → π |

| Data not available | π → π |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules like ethyl 1,3-dimethyl-1H-indole-2-carboxylate.

The three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The molecule crystallizes in the monoclinic space group P21/c. The indole (B1671886) ring system is essentially planar, and the ester group is nearly coplanar with it. The dihedral angle between the plane of the indole ring and the ester group is 5.26 (6)°. The five-membered and six-membered rings of the indole group are almost planar, with a dihedral angle of 1.67 (6)° between them.

The crystal packing is stabilized by weak intermolecular C—H⋯O and C—H⋯π interactions. These interactions play a crucial role in the supramolecular assembly of the molecules in the solid state.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₃H₁₅NO₂ |

| Formula weight | 217.26 |

| Temperature | 295(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.5511 (3) Å, α = 90° |

| b = 12.2476 (6) Å, β = 105.488 (2)° | |

| c = 12.9449 (5) Å, γ = 90° | |

| Volume | 1153.71 (9) ų |

| Z | 4 |

| Density (calculated) | 1.251 Mg/m³ |

| Absorption coefficient | 0.08 mm⁻¹ |

| F(000) | 464 |

| Crystal size | 0.25 × 0.20 × 0.20 mm |

| Theta range for data collection | 2.2 to 28.3° |

| Index ranges | -10≤h≤9, -16≤k≤16, -17≤l≤17 |

| Reflections collected | 15440 |

| Independent reflections | 3620 [R(int) = 0.026] |

| Completeness to theta = 25.0° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3620 / 0 / 148 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2sigma(I)] | R1 = 0.056, wR2 = 0.184 |

| R indices (all data) | R1 = 0.081, wR2 = 0.202 |

| Largest diff. peak and hole | 0.21 and -0.17 e.Å⁻³ |

Data sourced from crystallographic studies.

For indole derivatives, the HOMO is typically localized on the indole ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is generally distributed over the entire molecule, including the electron-withdrawing carboxylate group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

In the case of this compound, the presence of two electron-donating methyl groups at the N1 and C3 positions would be expected to raise the energy of the HOMO, making the molecule more electron-rich and potentially more reactive towards electrophiles compared to its unsubstituted counterpart. The ethyl ester group at the C2 position acts as an electron-withdrawing group, which would lower the energy of the LUMO. Computational studies on substituted indole derivatives have shown that electron-donating and electron-withdrawing groups can effectively tune the HOMO-LUMO gap and, consequently, the chemical reactivity.

Theoretical vibrational analysis using DFT is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. Although a detailed vibrational analysis for this compound is not documented in the reviewed literature, studies on similar molecules like indole-2-carboxylic acid provide a basis for understanding its spectroscopic features.

For indole-2-carboxylic acid, the calculated vibrational frequencies and the infrared spectrum in the solid state have shown good correlation, supporting the results from X-ray analysis. Key vibrational modes for indole derivatives include the N-H stretching, C=O stretching of the carboxyl group, and various C-H and C-C stretching and bending modes of the aromatic rings.

For this compound, the absence of an N-H bond due to methylation at the N1 position would lead to the disappearance of the N-H stretching vibration, which is typically observed around 3300-3500 cm⁻¹. The presence of the methyl groups would introduce new C-H stretching and bending vibrations. The C=O stretching frequency of the ethyl ester group is expected to be a prominent band in the IR spectrum, typically in the range of 1700-1730 cm⁻¹. DFT calculations would allow for the precise assignment of these and other vibrational modes to the observed spectral peaks.

Computational methods, particularly DFT, are instrumental in predicting the reactivity of molecules and elucidating reaction mechanisms. For indole derivatives, the inherent reactivity of the indole ring, especially at the C3 position, is a key area of study.

Alkylation of the nitrogen of ethyl indol-2-carboxylate has been shown to proceed readily. mdpi.com This suggests that the N1 position in the unmethylated precursor is a nucleophilic center. The C3 position of the indole ring is also known to be highly reactive towards electrophiles. The presence of a methyl group at C3 in this compound would block this common reaction site for electrophilic substitution.

Computational studies on the reactivity of indoles often focus on predicting the most likely sites for electrophilic and nucleophilic attack by analyzing the distribution of electron density and the energies of frontier molecular orbitals. For this compound, theoretical calculations could be used to explore alternative reaction pathways, such as reactions at the benzene (B151609) ring of the indole nucleus or transformations involving the ethyl ester group. These calculations can provide valuable information on the transition state energies and reaction barriers, helping to rationalize experimental observations and guide the design of new synthetic routes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not found in the surveyed literature, MD simulations are widely used to investigate the dynamic behavior and interactions of various indole derivatives, particularly in biological contexts. nih.govtandfonline.comespublisher.com

MD simulations can provide insights into:

Conformational Dynamics: How the molecule flexes and changes its shape over time in different environments (e.g., in solution or bound to a protein).

Solvation: The arrangement and dynamics of solvent molecules around the solute molecule.

Intermolecular Interactions: The nature and stability of interactions with other molecules, such as proteins, DNA, or other small molecules.

For this compound, MD simulations could be employed to study its behavior in different solvents, its aggregation properties, and its potential interactions with biological macromolecules. Such studies would be valuable for understanding its pharmacokinetic and pharmacodynamic properties if it were to be considered as a drug candidate.

Computational Modeling of Molecular Interactions

Computational modeling is a broad field that encompasses various techniques to study molecular interactions. These models can range from simple molecular mechanics force fields to more accurate but computationally expensive quantum mechanical methods.

Studies on the interaction of indole and its analogs with small molecules like water and hydrogen sulfide (B99878) have been performed using ab initio calculations. nih.gov These studies have characterized both π-type interactions (where the small molecule interacts with the electron cloud of the indole ring) and σ-type interactions (involving hydrogen bonding to the heteroatom). For the interaction of water with indole, the σ-type complex involving a hydrogen bond to the nitrogen atom was found to be significantly more stable. nih.gov

In this compound, the nitrogen atom is methylated, which would preclude the formation of a strong hydrogen bond at this position. However, the oxygen atoms of the ester group can act as hydrogen bond acceptors. The indole ring itself can participate in π-π stacking interactions with other aromatic systems and cation-π interactions.

Computational modeling could be used to quantify the strength and nature of these various non-covalent interactions, which are crucial for understanding the molecule's physical properties, crystal packing, and its binding affinity to biological targets.

Chemical Reactivity and Transformations of Ethyl 1,3 Dimethyl 1h Indole 2 Carboxylate

Reactions Involving the Ester Moiety (e.g., Hydrolysis, Transesterification, Hydrazinolysis)

The ester group at the C-2 position of ethyl 1,3-dimethyl-1H-indole-2-carboxylate is amenable to several nucleophilic substitution reactions, providing access to a variety of important derivatives.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. For instance, treatment of related ethyl indole-2-carboxylates with aqueous sodium hydroxide (B78521) in ethanol (B145695) at reflux leads to the formation of the corresponding indole-2-carboxylic acid. mdpi.com This transformation is a fundamental step in the synthesis of many indole-based compounds where the carboxylic acid is a key intermediate.

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups through transesterification. The reaction of ethyl indole-2-carboxylate (B1230498) with sodium methoxide (B1231860) in methanol, for example, results in the formation of methyl indole-2-carboxylate. mdpi.comresearchgate.net This reaction provides a straightforward method for modifying the ester group, which can be useful for altering the physical or chemical properties of the molecule.

Hydrazinolysis: The ester can be converted to the corresponding carbohydrazide (B1668358) by reaction with hydrazine (B178648) hydrate (B1144303). Refluxing ethyl indole-2-carboxylate with hydrazine hydrate in ethanol yields indole-2-carbohydrazide. mdpi.comresearchgate.net This carbohydrazide is a valuable intermediate for the synthesis of various heterocyclic systems, such as oxadiazoles (B1248032) and pyrazoles, and for the construction of more complex molecular architectures through condensation reactions with aldehydes and ketones. mdpi.comresearchgate.net

Table 1: Reactions at the Ester Moiety

| Reaction Type | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| Hydrolysis | aq. KOH, acetone (B3395972), reflux | 1,3-dimethyl-1H-indole-2-carboxylic acid | mdpi.com |

| Transesterification | NaOMe, methanol | Mthis compound | mdpi.comresearchgate.net |

| Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | 1,3-dimethyl-1H-indole-2-carbohydrazide | mdpi.comresearchgate.net |

Transformations at the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom of the indole ring in this compound is already substituted with a methyl group. However, understanding the reactivity at this position in the parent ethyl 3-methyl-1H-indole-2-carboxylate provides insight into the synthesis of the title compound.

N-Alkylation: The synthesis of this compound itself involves the alkylation of the indole nitrogen of ethyl 3-methyl-1H-indole-2-carboxylate. nih.gov This is typically achieved by treating the N-unsubstituted indole with a base, such as sodium hydride, to form the corresponding anion, which then reacts with an alkylating agent like iodomethane (B122720). nih.gov Similar alkylations can be performed with other alkylating agents, such as allyl bromide and benzyl (B1604629) bromide, in the presence of a base like aqueous potassium hydroxide in acetone. mdpi.com

Table 2: N-Alkylation of Ethyl 3-methyl-1H-indole-2-carboxylate

| Alkylating Agent | Base/Solvent | Product | Reference(s) |

|---|---|---|---|

| Iodomethane | NaH/THF | This compound | nih.gov |

| Allyl bromide | aq. KOH/acetone | Ethyl 1-allyl-3-methyl-1H-indole-2-carboxylate | mdpi.com |

| Benzyl bromide | aq. KOH/acetone | Ethyl 1-benzyl-3-methyl-1H-indole-2-carboxylate | mdpi.com |

Reactivity at the Indole C-3 Position

The C-3 position of the indole nucleus is typically the most nucleophilic and prone to electrophilic substitution. However, in this compound, this position is already substituted with a methyl group, which significantly influences its reactivity. For comparison, the reactivity of ethyl 1-methyl-1H-indole-2-carboxylate is informative.

Friedel-Crafts Acylation: The Friedel-Crafts acylation of ethyl indole-2-carboxylate can lead to substitution at various positions, including C-3 and C-5, depending on the acylating agent and reaction conditions. clockss.org The use of acyl chlorides with a Lewis acid like aluminum chloride can result in a mixture of 3-acyl and 5-acyl products. clockss.org The regioselectivity is influenced by the reactivity of the acyl chloride and the solvent. clockss.org For the C-3 methyl substituted title compound, direct acylation at C-3 is not possible, and reactions would target other positions on the indole ring.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a common method for introducing a formyl group at the C-3 position of indoles. ijpcbs.comorganic-chemistry.orgchemistrysteps.com This reaction typically uses a mixture of phosphorus oxychloride and dimethylformamide to generate the Vilsmeier reagent. In the case of ethyl indole-2-carboxylate, formylation occurs at the C-3 position to yield ethyl 3-formyl-1H-indole-2-carboxylate. researchgate.net Again, for the title compound, this position is blocked by a methyl group, precluding direct formylation.

Table 3: Electrophilic Substitution at C-3 of Related Indole Esters

| Reaction Type | Electrophile/Reagents | Substrate | Product | Reference(s) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl indole-2-carboxylate | Ethyl 3-acyl- and 5-acyl-indole-2-carboxylate | clockss.org |

| Vilsmeier-Haack | POCl₃, DMF | Ethyl indole-2-carboxylate | Ethyl 3-formyl-1H-indole-2-carboxylate | researchgate.net |

Derivatization Strategies to Construct Complex Indole Analogues

This compound and its close derivatives are valuable starting materials for the synthesis of more complex, fused heterocyclic systems with potential biological activity.

Synthesis of β-Carbolines: Ethyl indole-2-carboxylates can be utilized in the synthesis of β-carboline derivatives. These syntheses often involve multiple steps, starting with the functionalization of the indole ring, followed by cyclization to form the fused pyridine (B92270) ring. The Pictet-Spengler reaction is a key method for constructing the β-carboline skeleton. sciforum.netmdpi.com For example, ethyl 3-formyl-1H-indole-2-carboxylate can be condensed with active methylene (B1212753) compounds like 2-thiohydantoin (B1682308) derivatives, followed by cyclization to yield β-carboline thiohydantoin analogues. researchgate.netznaturforsch.com

Synthesis of Oxazinoindoles: Ethyl 1H-indole-2-carboxylates can be used to construct the 3,4-dihydro-1H- mdpi.commdpi.comoxazino[4,3-a]indole system. nih.gov This can be achieved through a sequence involving N-alkylation with an activated glycerol (B35011) carbonate, followed by ring cleavage of the carbonate and intramolecular cyclization. nih.gov

Radical Cyclization: Derivatives of ethyl indole-2-carboxylate can undergo radical cyclization to form novel polycyclic structures. For instance, 7-bromo-substituted ethyl indole-2-carboxylates can be subjected to radical cyclization conditions using tributyltin hydride to generate an aryl radical at the C-7 position, which can then cyclize onto a suitably placed substituent. mdpi.com

Table 4: Construction of Complex Indole Analogues

| Target System | Key Strategy | Starting Material Derivative | Reference(s) |

|---|---|---|---|

| β-Carbolines | Condensation and cyclization | Ethyl 3-formyl-1H-indole-2-carboxylate | researchgate.netznaturforsch.com |

| Oxazinoindoles | N-alkylation and intramolecular cyclization | Ethyl 1H-indole-2-carboxylates | nih.gov |

| Fused Indoles | Radical cyclization | 7-Bromo-ethyl indole-2-carboxylate | mdpi.com |

Ring-Opening Reactions Leading to Novel Structures

Ring-opening reactions of the indole nucleus are less common but can lead to the formation of novel and synthetically useful structures.

Oxidative Cleavage: The oxidative cleavage of the C2-C3 double bond of indoles, known as the Witkop oxidation, can produce 2-acylaminobenzaldehyde derivatives. However, attempts to apply this oxidation to ethyl indole-2-carboxylate using urea (B33335) hydrogen peroxide or hydrogen peroxide in polar solvents were unsuccessful, suggesting a degree of stability of the indole ring in this substrate under these specific conditions. researchgate.net

Reductive Ring-Opening: More recent studies have shown that N-arylindoles can undergo a dearomatizing silylation through reductive activation with silylboronic complexes, leading to the cleavage of the endocyclic C-N bond and the formation of silyl (B83357) styrenes. rsc.org While this has not been specifically demonstrated on this compound, it represents a potential pathway for ring-opening of appropriately substituted indoles.

Table 5: Ring-Opening Reactions of Indole Derivatives

| Reaction Type | Reagents/Conditions | Substrate Type | Outcome | Reference(s) |

|---|---|---|---|---|

| Oxidative Cleavage | H₂O₂ or UHP in HFIP | Ethyl indole-2-carboxylate | No reaction | researchgate.net |

| Reductive Silylation | Silylboronic complexes | N-arylindoles | Endocyclic C-N bond cleavage | rsc.org |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

While extensive literature detailing the use of ethyl 1,3-dimethyl-1H-indole-2-carboxylate as a starting material is still developing, its synthesis and the reactivity of its parent structures highlight its potential as a valuable building block. The compound itself can be synthesized from 2-carbethoxy-3-methyl indole (B1671886), which undergoes N-alkylation using a reagent like iodomethane (B122720) in the presence of a base such as sodium hydride. nih.gov